molecular formula C11H10O2 B7725123 beta-Styrylacrylic acid CAS No. 38446-98-9

beta-Styrylacrylic acid

Cat. No.: B7725123
CAS No.: 38446-98-9
M. Wt: 174.20 g/mol
InChI Key: FEIQOMCWGDNMHM-KBXRYBNXSA-N
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Description

5-Phenylpenta-2,4-dienoic acid (CAS: 1552-94-9) is an α,β,γ,δ-unsaturated carboxylic acid with the molecular formula C₁₁H₁₀O₂. It is characterized by a conjugated diene system (2E,4E-configuration) and a phenyl substituent at the C5 position . Key physical properties include a density of 1.148 g/cm³, boiling point of 356.1°C, and melting point of 165–166°C . The compound is naturally found in plants like mulberry and styrax but is primarily synthesized for applications in organic chemistry and pharmacology, such as inhibiting root gravitropism .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E)-5-phenylpenta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H,(H,12,13)/b8-4+,9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIQOMCWGDNMHM-KBXRYBNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1552-94-9, 28010-12-0, 38446-98-9
Record name beta-Styrylacrylic acid
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Record name Penta-2,4-dienoic acid, 5-phenyl-, (E,E)-
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Record name 2,4-Pentadienoic acid, 5-phenyl-
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Record name 5-Phenyl-2,4-pentadienoic acid
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Record name 2,4-Pentadienoic acid, 5-phenyl-
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Record name 5-phenylpenta-2,4-dienoic acid
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Record name (2E,4E)-5-Phenyl-2,4-pentadienoic Acid
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Preparation Methods

Benzaldehyde-Malonic Acid Condensation

The Perkin-like condensation of benzaldehyde with malonic acid represents the oldest documented method for synthesizing α,β-unsaturated carboxylic acids. For 5-phenylpenta-2,4-dienoic acid, this two-step process involves:

  • Knoevenagel Condensation : Benzaldehyde reacts with malonic acid in the presence of pyridine and piperidine as catalysts at 80–100°C, forming (E)-3-phenylpropenoic acid (cinnamic acid) as an intermediate.

  • Chain Elongation : The intermediate undergoes a second condensation with acrolein under acidic conditions (H₂SO₄, 60°C), extending the conjugated system to yield the target compound.

Optimization Insights :

  • Yield: 65–72% after recrystallization from ethanol/water.

  • Limitations: Poor regioselectivity for the 2,4-diene system due to competing polymerization side reactions.

Oxalyl Chloride-Mediated Cyclization

A modified approach from the Royal Society of Chemistry employs oxalyl chloride to activate (E)-penta-2,4-dienoic acid precursors:

  • Acid Chloride Formation : (E)-Penta-2,4-dienoic acid (11.08 g, 113 mmol) reacts with oxalyl chloride in dry dichloromethane (DCM) under argon, facilitated by catalytic dimethylformamide (DMF).

  • Friedel-Crafts Arylation : The resulting acid chloride undergoes electrophilic substitution with benzene using AlCl₃ as a Lewis catalyst, affording 5-phenylpenta-2,4-dienoyl chloride.

  • Hydrolysis : Quenching with aqueous NaOH yields the free acid.

Key Data :

ParameterValue
Reaction Time4 hours (Step 1); 12 hours (Step 2)
Temperature0°C (Step 1); reflux (Step 2)
Yield78% after column chromatography

Modern Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Transition-metal catalysis enables direct coupling of aryl halides with dienoic acid derivatives. A protocol adapted from Kyushu University involves:

  • Suzuki-Miyaura Coupling : Ethyl (Z)-3-bromopropenoate reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in tetrahydrofuran (THF)/water (3:1) at 80°C.

  • Saponification : The ethyl ester intermediate is hydrolyzed using LiOH in THF/MeOH/H₂O to yield the free acid.

Performance Metrics :

  • Yield: 85% for coupling; 94% for hydrolysis.

  • Stereoselectivity: >95% (E,E)-isomer when using (Z)-configured starting materials.

Nickel-Catalyzed Hydrogenation

Industrial-scale production often utilizes nickel-supported catalysts to hydrogenate 5-phenylpenta-2,4-diynoic acid:

  • Partial Hydrogenation : The alkyne precursor undergoes hydrogenation at 50–60°C under 3–5 bar H₂ pressure, selectively reducing the triple bond to a cis-diene.

  • Isomerization : Treatment with iodine (0.5 mol%) in toluene at 110°C converts the cis-diene to the thermodynamically stable trans,trans-isomer.

Process Economics :

MetricValue
Throughput50–100 kg/batch
Purity≥99.5% (HPLC)
Catalyst Lifetime15–20 cycles

Stereoselective Synthesis

DIBAL-Mediated Reduction

Kyushu University researchers developed a stereocontrolled route starting from ethyl (Z)-3-phenylacrylate:

  • Reduction : Diisobutylaluminum hydride (DIBAL) selectively reduces the α,β-unsaturated ester to the allylic alcohol in THF at −78°C.

  • Oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol to the (2Z,4E)-dienoic acid isomer.

Critical Factors :

  • Temperature Control: Maintaining −78°C prevents over-reduction to the saturated alcohol.

  • Oxidant Choice: Swern oxidation (oxalyl chloride/DMSO) avoids acid-sensitive substrates.

Enzymatic Resolution

Racemic mixtures of 5-phenylpenta-2,4-dienoic acid can be resolved using lipase B from Candida antarctica (CAL-B):

  • Esterification : The racemic acid is treated with vinyl acetate in tert-butyl methyl ether (MTBE).

  • Kinetic Resolution : CAL-B selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted.

Enantiomeric Excess :

ConditionResult
Reaction Time24 hours
ee98% (S)-enantiomer

Industrial-Scale Production

Continuous Flow Synthesis

Modern plants employ tubular reactors to enhance heat/mass transfer:

  • Reactor Design : Stainless steel reactor (ID: 10 cm; L: 5 m) with static mixers.

  • Conditions :

    • Benzaldehyde and malonic acid fed at 5 L/min.

    • Residence time: 30 minutes at 120°C.

  • Product Isolation : Inline crystallization at 4°C yields 89% pure product.

Waste Management Protocols

  • Solvent Recovery : Distillation recovers >95% of DCM and THF.

  • Catalyst Recycling : Nickel catalysts are magnetically separated and reactivated via calcination.

Analytical Validation

Spectroscopic Characterization

TechniqueKey SignalsReference
¹H NMR (400 MHz, CDCl₃)δ 7.38–7.25 (m, 5H, Ph), 6.85 (dd, J=15.2 Hz, 1H), 6.12 (dt, J=15.2, 10.4 Hz, 1H), 5.92 (d, J=10.4 Hz, 1H)
IR (KBr)1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C)
HPLC t_R = 8.2 min (C18, 60% MeCN)

Purity Assessment

  • GC-MS : Monitors volatile byproducts (e.g., phenylpropenal) with detection limits of 0.1%.

  • Thermogravimetric Analysis (TGA) : Confirms thermal stability up to 180°C .

Chemical Reactions Analysis

Types of Reactions: 5-Phenylpenta-2,4-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Inhibition of Root Gravitropism

5-Phenylpenta-2,4-dienoic acid has been identified as a selective inhibitor of root gravitropism in plants. Research indicates that it affects the bending of lettuce radicles without inhibiting overall growth. At a concentration of 5 μM, it significantly alters root directionality, making it a valuable tool for studying gravitropic mechanisms in plants .

Key Findings :

  • Selective inhibition at low concentrations (5 μM).
  • No significant growth inhibition observed.

Antioxidant and Anticancer Properties

Recent studies have highlighted the antioxidant and potential anticancer activities of derivatives of 5-phenylpenta-2,4-dienoic acid. A specific derivative, 4-bromo-5-phenylpenta-2,4-dienoic acid, exhibited notable anticancer activity across various cell lines, including HT-29 and A549. The compound demonstrated effective lipoxygenase (LOX) inhibition, which is crucial for reducing inflammation and cancer progression .

Antioxidant Activity :

  • Evaluated using DPPH radical scavenging assays.
  • Exhibited significant reducing abilities in antioxidant tests.

Anticancer Activity :

  • Low IC₅₀ values indicating effective inhibition of cancer cell proliferation.

Synthesis and Structural Analysis

The synthesis of 5-phenylpenta-2,4-dienoic acid involves several steps starting from phenyl-substituted precursors. Structural analysis has shown that specific features within its molecular framework contribute to its biological activity. Studies suggest that the configuration and substituents on the phenyl ring play a critical role in its effectiveness as an inhibitor .

Case Study 1: Gravitropism Inhibition

A study conducted on lettuce radicles demonstrated that treatment with 5-phenylpenta-2,4-dienoic acid resulted in altered root growth patterns without affecting overall plant health. This finding supports its utility in dissecting the underlying mechanisms of plant gravitropism.

Case Study 2: Anticancer Activity

In vitro tests on various cancer cell lines revealed that derivatives of 5-phenylpenta-2,4-dienoic acid possess significant anticancer properties. The compound's ability to inhibit LOX suggests potential applications in developing anti-inflammatory and anticancer therapeutics.

Summary Table of Applications

ApplicationDescriptionKey Findings
Root Gravitropism InhibitionSelectively inhibits root bending in plantsEffective at low concentrations (5 μM)
Antioxidant ActivityScavenges free radicalsSignificant reducing ability in DPPH assays
Anticancer PropertiesInhibits proliferation of cancer cellsNotable IC₅₀ values across multiple cell lines

Mechanism of Action

The mechanism by which 5-Phenylpenta-2,4-dienoic acid exerts its effects involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Isomeric Variants of Penta-2,4-dienoic Acid

The geometric isomerism of the diene system significantly impacts biological activity and reactivity:

  • In contrast, isomers like (2E,4E)-, (2Z,4Z)-, and (2E,4Z)- are inactive .
  • 4,5-Saturated Analogues : Removal of the diene system abolishes gravitropism inhibition, emphasizing the necessity of conjugation .
  • Fluorinated Derivatives: (2Z,4Z)-4-Fluoro-5-phenylpenta-2,4-dienoic acid (2a) is synthesized via low-temperature (−78°C) reactions with Triton B, highlighting how substituents alter synthetic conditions .

Substituted Penta-2,4-dienoic Acid Derivatives

Substituents on the phenyl ring or diene backbone modulate reactivity and applications:

  • Brominated Derivatives: 4-Bromo-2-(4-bromophenyl)-5-phenylpenta-2,4-dienoic acid (4i): Achieves a 98% yield via ethanol recrystallization, demonstrating enhanced synthetic efficiency compared to the parent compound (76% yield) . 2-(4-Bromophenyl)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid (3i): Lower yield (58%) due to steric and electronic effects of the dimethylamino group .
  • Ester Derivatives: 5-Arylpenta-2,4-dienoic acid ethyl esters: Used in copper-catalyzed C–S cross-coupling reactions, where the ester group improves solubility and reaction efficiency compared to the free acid .

Table 3: Physical Properties of Analogues

Compound Melting Point (°C) Boiling Point (°C) Application
5-Phenylpenta-2,4-dienoic acid 165–166 356.1 Gravitropism inhibition
5-(Furan-2-yl)pentanoic acid 40–41 N/A Intermediate synthesis
Cinnamylideneacetic acid N/A N/A Antibacterial agent

Role in Palladium-Catalyzed Reactions

5-Phenylpenta-2,4-dienoic acid is pivotal in synthesizing 3-alkylidenedihydrobenzofurans via oxidative annulations with phenols. This reactivity is distinct from non-conjugated acids like 4-(4-octyl-phenoxy)butyric acid ethyl ester (15), which cannot undergo cyclization due to the absence of a diene system .

Biological Activity

Root Gravitropism Inhibition

The most notable biological activity of ku-76 is its ability to selectively inhibit root gravitropic bending in lettuce radicles. At a concentration of 5 μM, ku-76 effectively inhibits root gravitropism without causing concomitant growth inhibition . This selective inhibition makes ku-76 a valuable tool for studying plant gravitropism mechanisms.

Structure-Activity Relationship

A comprehensive structure-activity relationship study has revealed the essential structural features of ku-76 required for its inhibitory activity:

  • The (2Z,4E) diene configuration is crucial. Analogues with (2E,4E), (2Z,4Z), and (2E,4Z) configurations were found to be inactive .
  • The presence of an aromatic ring is essential. Replacing the phenyl group with an alkyl chain resulted in loss of activity .
  • The carboxylic acid group is important for potency. Derivatives where the carboxylic acid was replaced with amides, alcohols, or esters showed significantly reduced potency .
  • The unsaturation at positions 4 and 5 is necessary. Saturated or alkynyl analogues at these positions did not exhibit inhibitory activity .

While the exact mechanism of action for ku-76 is not fully elucidated, some insights have been gained:

  • Ku-76 is not an auxin agonist or antagonist .
  • It does not inhibit auxin biosynthesis .
  • The compound likely interacts with specific molecular targets such as enzymes or receptors involved in the gravitropic response.

Comparison with Other Compounds

To better understand the unique properties of ku-76, it's useful to compare it with similar compounds:

CompoundStructureBiological Activity
Ku-76 ((2Z,4E)-5-phenylpenta-2,4-dienoic acid)Conjugated diene with phenyl groupSelective inhibition of root gravitropism
(2E,4Z)-5,7-diphenylhepta-2,4-dien-6-ynoic acidAdditional phenyl group and alkyne functionalityMore complex, potentially more reactive
(2E,4Z)-deca-2,4-dienoyl-CoAFatty acyl-CoA derivativeSimilar conjugated diene system, different biological role

Research Applications

The unique biological activity of ku-76 has led to several research applications:

  • Plant Biology : As a tool for studying gravitropism mechanisms in plants .
  • Chemistry : Used as a building block in the synthesis of more complex organic molecules.
  • Medicinal Research : Derivatives are being studied for potential antimicrobial and anticancer properties.

Future Directions

Given the selective inhibitory effect of ku-76 on root gravitropism, future research could focus on:

  • Elucidating the exact molecular mechanisms by which ku-76 inhibits gravitropism.
  • Exploring potential applications in agriculture for controlling plant growth and development.
  • Investigating the effects of ku-76 on other plant species and in different environmental conditions.

Q & A

Basic: What experimental design principles should guide the synthesis of 5-Phenylpenta-2,4-dienoic acid to ensure reproducibility?

Methodological Answer:

  • Framework: Apply the PICOT structure to define variables:
    • Population: Reaction substrates (e.g., phenyl precursors, dienoic acid derivatives).
    • Intervention: Catalysts (e.g., palladium complexes), temperature ranges (e.g., 80–120°C), solvent systems (polar vs. nonpolar).
    • Comparison: Yield optimization via HPLC vs. gravimetric analysis.
    • Outcome: Purity (>95%) and stereochemical fidelity (confirmed by NMR).
    • Time: Reaction duration (e.g., 12–24 hrs) and stability monitoring .
  • Validation: Use factorial design to test interactions between variables (e.g., 2×2 matrix for temperature and catalyst concentration) .

Advanced: How can researchers reconcile contradictions between computational predictions and experimental spectroscopic data for 5-Phenylpenta-2,4-dienoic acid?

Methodological Answer:

  • Data Review: Compare computational (DFT-based IR/Raman simulations) and experimental spectra. Identify peaks with >10 cm⁻¹ deviation .
  • Error Sources:
    • Computational: Check basis set adequacy (e.g., B3LYP/6-31G* vs. higher-tier methods) and solvent-effect modeling.
    • Experimental: Verify instrument calibration and sample purity (e.g., HPLC traces) .
  • Resolution: Perform sensitivity analysis on computational parameters and replicate experiments under controlled conditions (e.g., inert atmosphere) .

Basic: Which spectroscopic techniques are most robust for characterizing the conjugated system in 5-Phenylpenta-2,4-dienoic acid?

Methodological Answer:

  • UV-Vis Spectroscopy: Confirm π→π* transitions (λmax ~250–300 nm) and solvent effects on conjugation .
  • NMR: Assign olefinic protons (δ 6.5–7.5 ppm) and coupling constants (J ~10–16 Hz for trans-dienes). Use 2D-COSY to resolve overlapping signals .
  • IR: Identify C=O stretching (~1700 cm⁻¹) and C=C vibrations (~1600 cm⁻¹). Compare with computed spectra for validation .

Advanced: How to design a mechanistic study to elucidate the role of steric effects in 5-Phenylpenta-2,4-dienoic acid’s reactivity?

Methodological Answer:

  • Hypothesis: Steric hindrance from the phenyl group modulates reaction pathways (e.g., Diels-Alder regioselectivity).
  • Experimental Setup:
    • Variables: Substitute phenyl with bulkier groups (e.g., 2-naphthyl) and monitor reaction kinetics (stopped-flow techniques).
    • Controls: Use deuterated analogs to isolate electronic vs. steric effects .
  • Theoretical Alignment: Map potential energy surfaces (PES) using QM/MM simulations to correlate steric parameters (e.g., Tolman cone angles) with activation barriers .

Basic: What protocols ensure safe handling and storage of 5-Phenylpenta-2,4-dienoic acid in laboratory settings?

Methodological Answer:

  • Handling: Use PPE (gloves, goggles) and work under fume hoods. Refer to GHS safety data for flammability and toxicity .
  • Storage: Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. Monitor degradation via periodic TLC .

Advanced: How to address conflicting literature reports on the compound’s biological activity using meta-analytical frameworks?

Methodological Answer:

  • Systematic Review: Apply PRISMA guidelines to filter studies by assay type (e.g., in vitro vs. in vivo), dosage, and cell lines .
  • Contradiction Analysis:
    • Heterogeneity: Use Cochran’s Q-test to quantify variability across studies.
    • Bias Assessment: Evaluate publication bias via funnel plots .
  • Validation: Replicate high-impact studies with standardized protocols (e.g., OECD guidelines for cytotoxicity assays) .

Basic: What chromatographic methods are optimal for purifying 5-Phenylpenta-2,4-dienoic acid from reaction mixtures?

Methodological Answer:

  • HPLC: Use C18 columns with mobile phase (acetonitrile:water, 70:30 + 0.1% TFA). Monitor at 254 nm .
  • TLC: Silica gel 60 F₂₅₄; eluent = ethyl acetate:hexane (1:1). Visualize under UV or with KMnO₄ stain .
  • Validation: Cross-check purity via melting point (lit. ~145°C) and HRMS .

Advanced: How can researchers integrate 5-Phenylpenta-2,4-dienoic acid into a theoretical framework for photodynamic therapy applications?

Methodological Answer:

  • Conceptual Alignment: Link the compound’s photophysical properties (e.g., singlet oxygen quantum yield) to mechanisms in cancer cell apoptosis .
  • Experimental Design:
    • In Vitro: Measure ROS generation in cancer vs. normal cells under UV irradiation.
    • Theoretical Modeling: Use TD-DFT to predict excited-state behavior and compare with experimental lifetimes .
  • Limitations: Address solvent polarity effects on photostability and tissue penetration depth .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-Styrylacrylic acid
Reactant of Route 2
beta-Styrylacrylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.